
Heudelotinone
Vue d'ensemble
Description
Heudelotinone is a natural diterpenoid isolated from the branches of Jatropha carcas L . It is a yellow powder with a molecular formula of C18H20O2 and a molecular weight of 268.4 .
Synthesis Analysis
The synthesis of this compound is generally obtained by organic synthesis methods . Specifically, it can be prepared by the reaction of benzoic acid and hydrazine, and through a series of reaction and purification steps, the final product is obtained .Physical And Chemical Properties Analysis
This compound is a solid with the form of white to yellow crystals . Its melting point is about 206-207 degrees Celsius . This compound is slightly soluble in water and highly soluble in organic solvents . Its predicted density is 1.16±0.1 g/cm3 .Applications De Recherche Scientifique
Traitement de la maladie inflammatoire de l'intestin (MII)
Heudelotinone a été identifiée comme un agent prometteur dans le traitement de la MII. Il agit en modulant le microbiote intestinal, qui est un facteur crucial dans la pathogenèse de la MII . Le composé modifie la diversité et la composition du microbiote intestinal et augmente la concentration d'acides gras à chaîne courte (AGCC), qui jouent un rôle important dans le maintien de la santé intestinale .
Amélioration de l'intégrité de la barrière intestinale
L'intégrité de la barrière intestinale est essentielle pour prévenir la translocation de substances nocives de l'intestin vers la circulation sanguine. This compound améliore cette barrière en régulant les jonctions serrées (TJ), qui sont des complexes qui contrôlent la perméabilité de la muqueuse intestinale .
Modulation du système immunitaire
This compound façonne le système immunitaire en réduisant le nombre de cellules immunitaires pro-inflammatoires. Cette action contribue à contrôler les réponses inflammatoires associées à la MII et potentiellement à d'autres maladies auto-immunes .
Prévention du cancer colorectal associé à la colite (CAC)
Le composé a montré un potentiel pour améliorer le cancer colorectal associé à la colite dans des modèles expérimentaux. Ceci est particulièrement important car les patients atteints de MII de longue durée présentent un risque accru de développer un CAC .
Stratégie thérapeutique dépendante du microbiote intestinal
This compound représente une nouvelle approche de la thérapie dépendante du microbiote intestinal. Contrairement à la transplantation de microbiote fécal et à la supplémentation en probiotiques, il offre une stratégie basée sur un agent chimique qui est sûre et exerce un effet important sur le microbiote intestinal .
Découverte et synthèse de médicaments
La synthèse totale de this compound a été rapportée, ce qui ouvre de nouvelles voies pour la découverte de médicaments. Le procédé de synthèse permet de produire le composé en quantités suffisantes pour des recherches supplémentaires et une utilisation thérapeutique potentielle .
Mécanisme D'action
Heudelotinone, also known as Heudelotine, is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . It has been found to have significant effects on various biological systems, particularly in the context of inflammatory bowel disease (IBD) and cancer .
Target of Action
This compound primarily targets the gut microbiota . The gut microbiota is a complex community of microorganisms that live in our digestive tracts. These microbes play a crucial role in our health by helping digest our food, producing vital vitamins, and protecting against disease-causing bacteria .
Mode of Action
This compound acts by modulating the gut microbiota . It alters the diversity and composition of the gut microbiota, leading to changes in the microbial community structure . This modulation of the gut microbiota can influence the immune system and impact the intestinal barrier integrity .
Biochemical Pathways
This compound affects the biochemical pathways associated with short-chain fatty acids (SCFAs). It increases the concentration of SCFAs, which are metabolites produced by the gut microbiota . SCFAs play a crucial role in maintaining gut health, including serving as an energy source for colon cells, maintaining the integrity of the gut barrier, and modulating the immune response .
Pharmacokinetics
Its ability to modulate the gut microbiota suggests that it may have good bioavailability in the gut environment .
Result of Action
This compound has been found to have potent effects against experimental colitis . It regulates the intestinal immune system by reducing proinflammatory immune cell numbers and maintains intestinal mucosal integrity by modulating tight junctions (TJs) . Moreover, this compound can ameliorate colitis-associated colorectal cancer (CAC) in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced in situ carcinoma model .
Action Environment
The action of this compound is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, whether due to diet, disease, or other factors, could potentially influence the efficacy and stability of this compound .
Analyse Biochimique
Cellular Effects
Heudelotinone has been found to have cytotoxic effects on SMMC-7721, A549, and Hela cells . It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Propriétés
IUPAC Name |
(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYSDMNSOBAM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Heudelotinone?
A1: this compound has demonstrated potential for alleviating experimental colitis in a gut microbiota-dependent manner. [] This suggests a potential role in inflammatory bowel disease treatment, but further research is needed.
Q2: In what plant species can this compound be found?
A2: this compound has been isolated from the aerial parts of Jatropha curcas. [, ] Interestingly, while this compound is found in the plant, it was not reported in all studies on Jatropha curcas, highlighting the variation in metabolite profiles. []
Q3: Have any studies investigated the cytotoxicity of this compound?
A3: Yes, a study tested the cytotoxicity of this compound against three cancer cell lines: A549 (lung cancer), Hela (cervical cancer), and SMMC-7721 (hepatic cancer). [] The study found that this compound displayed cytotoxicity against the SMMC-7721 cell line with an IC50 value of 21.68 μM.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
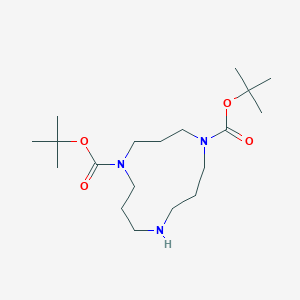
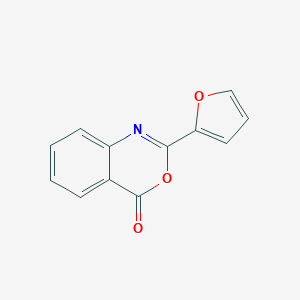
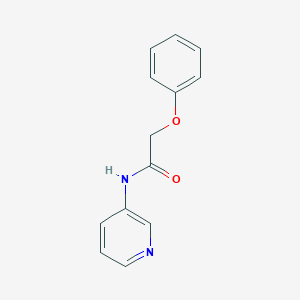
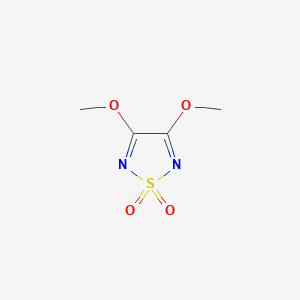

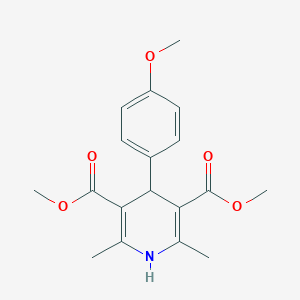
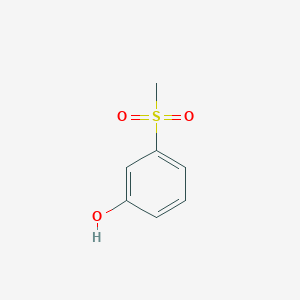
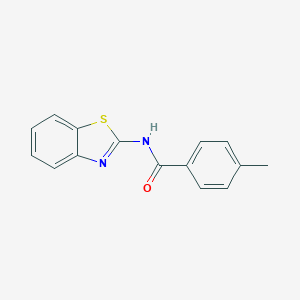


![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
